amine hydrochloride CAS No. 1225333-15-2](/img/structure/B2449676.png)
[3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride” is a chemical compound with the molecular formula C12H19NO2 . HCl . It is a neat product, meaning it is in its pure form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11 (14-2)12 (9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 245.75 . More research is needed to provide a detailed analysis of its physical and chemical properties.Applications De Recherche Scientifique
Chemical Reactivity and Mechanistic Probes
- N-cyclopropyl-N-alkylanilines, similar in structure to the compound , have been used as mechanistic probes in the study of nitrosation of N,N-dialkyl aromatic amines. These compounds have shown specific cleavage of the cyclopropyl group from nitrogen, supporting a mechanism involving amine radical cation formation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).
Biological Activity and Drug Development
- Bromophenol derivatives with a cyclopropyl moiety have been synthesized, exhibiting effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targeted in the treatment of diseases like Alzheimer's and Parkinson's, indicating the potential of cyclopropyl-containing compounds in drug development (Boztaş et al., 2019).
Dopamine Blocking Agents
- Compounds such as 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, structurally related to the compound of interest, have been synthesized and found to be effective peripheral dopamine blocking agents. This indicates the relevance of such compounds in the study of neurotransmitter pathways (Jarboe et al., 1978).
Adrenoceptor Antagonists
- Analogues of certain compounds structurally similar to the mentioned compound have been designed and evaluated as α₁-adrenoceptor antagonists. This highlights the potential application of such compounds in the treatment of cardiovascular diseases (Xi et al., 2011).
Corticotrophin-Releasing Factor Receptor Antagonism
- Compounds with cyclopropyl groups have been developed as potent and selective corticotrophin-releasing factor (CRF) receptor antagonists, suggesting their use in stress-related disorders (Gully et al., 2002).
Inhibition of Uptake into Dopamine and Norepinephrine Neurons
- Certain cyclopropylamine derivatives have shown effects in inhibiting the uptake into dopamine and norepinephrine neurons, indicating their potential application in neurological research and therapy (Fuller et al., 1979).
Antineoplastic Activity
- Research into cyclopropylamine derivatives has led to the synthesis of compounds with potential antineoplastic (anti-cancer) activity, demonstrating the importance of these compounds in cancer research (Pettit et al., 2003).
Synthesis of Antidepressant Agents
- Substituted 3-amino-1,1-diaryl-2-propanols, similar in structure to the compound , have been synthesized and evaluated as potential antidepressant agents, showing the relevance of these compounds in mental health treatment (Clark et al., 1979).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-9-8-13(11-4-5-11)12-6-7-14(17-2)15(10-12)18-3;/h6-7,10-11,13,16H,4-5,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRMEUWALGBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1CC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

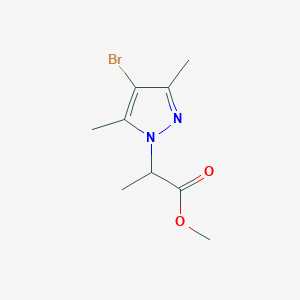

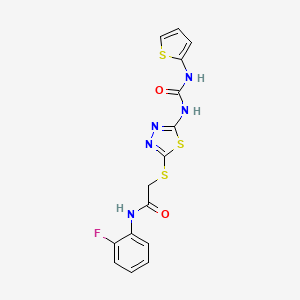
amine](/img/structure/B2449599.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2449600.png)
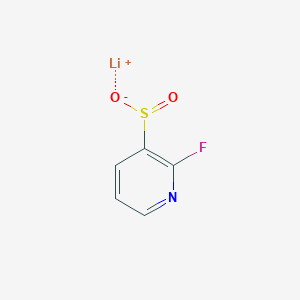

![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)
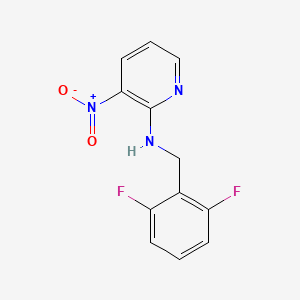
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)
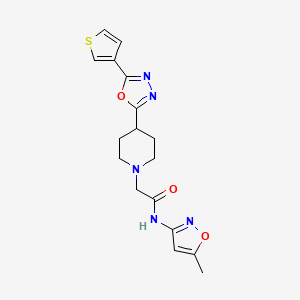
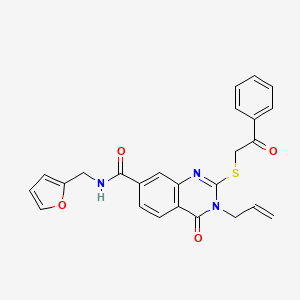
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449615.png)